Synthetic Routes
The synthesis of 8-phenyl-7H-purin-6-amine typically involves several key steps:
Technical Parameters
Typical reaction conditions include:
Molecular Structure
The molecular structure of 8-phenyl-7H-purin-6-amine features a fused bicyclic ring system characteristic of purines:
This structure reveals:
Types of Reactions
8-Phenyl-7H-purin-6-amine can undergo various chemical reactions:
Common Reagents and Conditions
Reagents used in these reactions include:
The mechanism of action for 8-phenyl-7H-purin-6-amine primarily involves its interaction with biological macromolecules. It acts as an antagonist at adenosine receptors, which are implicated in numerous physiological processes such as neurotransmission and immune response modulation. The presence of the phenyl group may enhance binding affinity and specificity towards these receptors, potentially leading to therapeutic effects against conditions like inflammation or cancer .
Physical Properties
Chemical Properties
Key properties include:
These properties are crucial for determining its behavior in biological systems and its applicability in drug formulation .
8-Phenyl-7H-purin-6-amine has several significant scientific applications:
The systematic IUPAC name for this compound is 8-phenyl-7H-purin-6-amine, clearly defining the positions of its key substituents: a phenyl group at carbon 8 and an amino group at carbon 6 of the purine ring system. The descriptor "7H" specifies the predominant tautomeric form where the hydrogen resides on the nitrogen at position 7. Alternative naming conventions may refer to it as 8-phenyladenine, highlighting its structural relationship to the canonical nucleobase adenine (6-aminopurine), differing only by the phenyl substitution at C8.
Its molecular formula is C₁₁H₉N₅, with a molecular weight of 211.23 g/mol. The SMILES notation C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N and the InChIKey KFMQOHDPKOQCMU-UHFFFAOYSA-N provide unambiguous representations of its structure for chemical databases and computational studies [1] [3].
Structurally, 8-phenyl-7H-purin-6-amine belongs to the 8-arylpurine subclass. This classification is significant because substitution at the C8 position profoundly alters the molecule's conformational preferences and electronic distribution compared to unsubstituted purines or those modified at other positions (like N9 or C6). The bulky phenyl group forces the purine ring system into a less common syn conformation relative to the phenyl plane and introduces steric constraints that impact binding to biological macromolecules. Furthermore, the phenyl ring contributes significant hydrophobicity and potential for π-π stacking interactions, features exploited in designing ligands for hydrophobic binding pockets in target proteins [2] [8].
Table 1: Nomenclature and Structural Identifiers for 8-Phenyl-7H-Purin-6-Amine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 8-phenyl-7H-purin-6-amine |
Molecular Formula | C₁₁H₉N₅ |
Molecular Weight | 211.23 g/mol |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N |
InChIKey | KFMQOHDPKOQCMU-UHFFFAOYSA-N |
Chemical Class | 8-Aryl-substituted purine derivative |
The exploration of 8-substituted purines emerged significantly in the late 20th and early 21st centuries, driven by the quest for selective modulators of purine-binding proteins. Early medicinal chemistry efforts focused on adenosine receptor ligands and kinase inhibitors often utilized 8-position substitutions to enhance selectivity or metabolic stability. While the exact first report of 8-phenyl-7H-purin-6-amine synthesis may not be explicitly detailed in the provided sources, its emergence is contextualized within broader efforts to develop purine-based therapeutics.
A pivotal shift occurred with the discovery that 8-aryl substitutions could confer unique selectivity profiles for specific molecular targets. Research into heat shock protein 90 (Hsp90) paralog inhibitors was particularly instrumental. Studies revealed that purine derivatives like the closely related 8-aryl-9H-purin-6-amines could exploit a unique allosteric pocket (denoted Site 2) in the endoplasmic reticulum paralog Grp94 (Glucose-Regulated Protein 94), achieving remarkable selectivity (>100-fold) over the cytosolic Hsp90 isoforms (Hsp90α/β) and mitochondrial Trap-1. This selectivity arose because the analogous Site 2 pocket in Hsp90α/β is sterically blocked. The 8-phenyl group in these ligands adopts a characteristic "backward bent" conformation, inserting into this hydrophobic cleft lined by residues like Leu104, Leu163, Phe199, Ala202, Phe203, Val211, Ile247, and Leu249. This mode of binding contrasts sharply with non-selective pan-Hsp90 inhibitors (e.g., PU-H71), which adopt a "forward bent" conformation and occupy the conserved ATP-binding site (Site 1) [2].
Synthetic routes to 8-arylpurines like 8-phenyl-7H-purin-6-amine typically involve:
Table 2: Key Historical Milestones in the Context of 8-Arylpurine Development
Period | Milestone | Significance for 8-Arylpurines |
---|---|---|
Pre-2000s | Development of early purine-based kinase inhibitors & AR ligands | Established purine as a privileged scaffold; Explored substitutions at N9, C2, C6. |
Early 2000s | Discovery of NECA's selectivity for Grp94 | Highlighted potential for paralog-selective Hsp90 inhibition; Identified unique Grp94 pocket. |
Mid 2000s | Structure-based design of imidazole-based Grp94 ligands (e.g., BnIm) | Validated targeting of the unique hydrophobic pocket adjacent to the adenine site. |
~2010s Onward | Rational design of 8-arylpurines targeting Grp94 Site 2 | Demonstrated critical role of 8-aryl group (e.g., phenyl) for high Grp94 affinity and paralog selectivity; Compounds like 18c (IC₅₀ Grp94 = 0.22 μM). |
Purine derivatives, including 8-phenyl-7H-purin-6-amine, exert their biochemical effects primarily by modulating the activity of enzymes and receptors that naturally bind purine-containing molecules like ATP, ADP, AMP, GTP, and adenosine. The specific biological profile of 8-phenyl-7H-purin-6-amine is heavily influenced by its C8 phenyl substitution, which directs its interactions towards specific subsets of these targets:
Molecular Chaperones (Grp94): This compound and its derivatives represent a significant class of selective Grp94 inhibitors. Grp94, the ER-resident Hsp90 paralog, chaperones a restricted clientele crucial for immune function (e.g., Toll-like receptors TLRs, integrins) and oncogenic signaling (e.g., IGF-I/II, HER2, Wnt co-receptor LRP5/6). Unlike pan-Hsp90 inhibitors that disrupt multiple essential cytosolic and mitochondrial pathways, selective Grp94 inhibition offers a strategy to target pathologies dependent on its specific clients—including cancer (melanoma, breast, ovarian, multiple myeloma, lung, colon), autoimmune diseases, chronic inflammation, diabetes, and stroke—with potentially reduced toxicity. The 8-phenyl moiety is essential for engaging the hydrophobic Site 2 pocket unique to Grp94, inhibiting its ATPase-dependent chaperone function [2].
Kinases: The purine scaffold is a quintessential kinase hinge-binding motif. While 8-phenyl substitution may reduce affinity for some kinases due to steric clash, it can enhance selectivity for others. Research on structurally related purines demonstrates potent inhibition of kinases like c-Src tyrosine kinase (IC₅₀ values reaching sub-micromolar levels, e.g., 0.02 μM for optimized analogs). Although direct data on 8-phenyl-7H-purin-6-amine against Src is limited in the provided results, its structural kinship to active purine-based kinase inhibitors suggests potential for interacting with kinase ATP-binding sites, possibly with a unique selectivity profile conferred by the C8 substituent .
Adenosine Receptors (ARs): Purines are fundamental to AR signaling. While adenosine itself is the endogenous agonist for A₁, A₂A, A₂B, and A₃ receptors, synthetic purine derivatives constitute major classes of AR ligands. The 8-position substitution, particularly with aryl groups, is a known strategy to modulate AR affinity and selectivity. Although not explicitly detailed for 8-phenyl-7H-purin-6-amine in the provided sources, closely related trisubstituted adenines demonstrate potent and selective antagonism at the A₁ adenosine receptor (A₁AR), implicating purine modifications as critical determinants for receptor subtype specificity [6].
Table 3: Biological Significance of Purine Derivatives and the Impact of C8-Phenyl Substitution
Biological Target Class | Endogenous Purine Ligand | Biochemical Role | Impact of 8-Phenyl Substitution (e.g., 8-phenyl-7H-purin-6-amine) |
---|---|---|---|
Grp94 (Hsp90β) | ATP | ER chaperone for TLRs, integrins, IGF-I/II, HER2, LRP5/6; Key in cancer, inflammation, immunity. | Enables selective binding to unique allosteric Site 2 pocket; Inhibits ATPase activity & chaperone function; >100-fold selectivity over Hsp90α/β. |
Kinases (e.g., c-Src) | ATP | Regulation of cell growth, differentiation, survival, adhesion, migration; Overactive in cancers. | Purine core binds hinge region; C8-phenyl may confer steric selectivity; Related purines show potent inhibition (IC₅₀ ~0.02 μM). |
Adenosine Receptors (e.g., A₁) | Adenosine | Modulation of neurological, cardiac, immune functions; Therapeutic target for inflammation, ischemia, pain. | Aryl substitution at C8 is a known strategy for affinity/selectivity; Close analogs show potent A₁AR antagonism. |
The biochemical significance of 8-phenyl-7H-purin-6-amine thus stems from its ability to selectively engage specific purine-binding pockets, primarily exemplified by its role as a Grp94-selective inhibitor, while its core structure retains the inherent potential to interact with other critical cellular targets like kinases and receptors, depending on additional substitutions and the cellular context. This versatility underscores the value of the 8-arylpurine scaffold in chemical biology and targeted therapeutic development [2] [6].